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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-azetidinyloxy)benzoate is a synthetic organic compound featuring a central
benzene ring substituted with a methyl ester and an azetidinyl ether moiety. While specific
discovery details of this exact molecule are not extensively documented in publicly available
literature, its structural motifs are of significant interest in medicinal chemistry. The azetidine
ring, a strained four-membered heterocycle, is recognized as a valuable component in drug
design, often conferring improved physicochemical properties such as solubility and metabolic
stability. This guide outlines a plausible synthetic pathway for Methyl 3-(3-
azetidinyloxy)benzoate, provides detailed experimental protocols for key transformations, and
discusses the potential biological significance of this class of compounds based on available
data for related structures.

Chemical Properties and Data

A summary of the key chemical identifiers and predicted properties for Methyl 3-(3-
azetidinyloxy)benzoate is presented below.
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Property Value Source

CAS Number 1219976-96-1 Chemical Abstracts Service
Molecular Formula C11H13NOs3 N/A

Molecular Weight 207.23 g/mol N/A

Predicted Boiling Point 325.2+32.0°C N/A

Predicted Density 1.188 + 0.06 g/cm3 N/A

Predicted pKa 9.30+£0.40 N/A

Proposed Synthetic Pathway

The synthesis of Methyl 3-(3-azetidinyloxy)benzoate can be logically approached through a
three-step sequence, commencing with commercially available starting materials. This pathway
involves the protection of the azetidine nitrogen, followed by a key etherification reaction, and
concluding with deprotection to yield the final product.
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Caption: Proposed three-step synthesis of Methyl 3-(3-azetidinyloxy)benzoate.

Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-
carboxylate (N-Boc-3-azetidinol)

This initial step involves the protection of the secondary amine of 3-azetidinol to prevent side
reactions in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is a
common and effective protecting group for this purpose.

Reaction: 3-Azetidinol + Di-tert-butyl dicarbonate (Boc20) — N-Boc-3-azetidinol
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Procedure:

e To a stirred solution of 3-azetidinol hydrochloride (1 equivalent) in a suitable solvent such as
dichloromethane or a mixture of dioxane and water, add a base like sodium bicarbonate or
triethylamine (2-3 equivalents).

e Cool the mixture to 0 °C in an ice bath.

e Add a solution of di-tert-butyl dicarbonate (Boc20, 1.1 equivalents) in the same solvent
dropwise.

» Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
» Monitor the reaction progress using thin-layer chromatography (TLC).

e Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic
solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford N-Boc-3-

azetidinol.
Reagent/Parameter Typical Value
3-Azetidinol HCI 1.0eq
Di-tert-butyl dicarbonate l.leq
Base (e.g., NaHCO3) 2-3 eq
Solvent Dichloromethane or Dioxane/Water
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield >90%
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Step 2: Synthesis of tert-Butyl 3-(3-
(methoxycarbonyl)phenoxy)azetidine-1-carboxylate

The key ether linkage is formed via a Mitsunobu reaction, which couples a secondary alcohol
with a phenolic compound.[1][2] This reaction proceeds with inversion of stereochemistry at the
alcohol carbon, although in this achiral case it is not a factor. Aromatic alcohols, such as
phenols, are common nucleophiles in this reaction.[3]

Reaction: N-Boc-3-azetidinol + Methyl 3-hydroxybenzoate — N-Boc-Methyl 3-(3-
azetidinyloxy)benzoate

Procedure:

o Dissolve N-Boc-3-azetidinol (1 equivalent), Methyl 3-hydroxybenzoate (1.2 equivalents), and
triphenylphosphine (PPhs, 1.5 equivalents) in an anhydrous aprotic solvent such as
tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[4]

e Cool the mixture to 0 °C in an ice bath.

» Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5
equivalents) dropwise to the stirred solution.[1][2]

 Allow the reaction to warm to room temperature and stir for 12-24 hours.
¢ Monitor the reaction by TLC.
o Upon completion, concentrate the reaction mixture under reduced pressure.

» Purify the residue by column chromatography on silica gel to separate the product from
triphenylphosphine oxide and other byproducts.
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Reagent/Parameter Typical Value
N-Boc-3-azetidinol 1.0eq

Methyl 3-hydroxybenzoate 1.2 eq

Triphenylphosphine (PPhs) 1.5e€eq

DIAD or DEAD 15eq

Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

Expected Yield 60-80%

Step 3: Synthesis of Methyl 3-(3-azetidinyloxy)benzoate
(Deprotection)

The final step involves the removal of the Boc protecting group to yield the target primary
amine. This is typically achieved under acidic conditions.

Reaction: N-Boc-Methyl 3-(3-azetidinyloxy)benzoate — Methyl 3-(3-azetidinyloxy)benzoate
Procedure:

» Dissolve the N-Boc protected intermediate (1 equivalent) in a suitable solvent such as
dichloromethane (DCM) or dioxane.

» Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen
chloride (HCI) in dioxane (e.g., 4M).[5]

 Stir the reaction mixture at room temperature for 1-4 hours.
e Monitor the deprotection by TLC.

» Upon completion, remove the solvent and excess acid under reduced pressure.
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« If necessary, neutralize the resulting salt with a mild base and extract the free amine into an
organic solvent, or isolate the hydrochloride salt directly.

 Purify the product by crystallization or chromatography if required.

Reagent/Parameter Typical Value

N-Boc Intermediate 1.0eq

Acid (TFA or 4M HCI in Dioxane) Excess

Solvent Dichloromethane or Dioxane
Temperature Room Temperature
Reaction Time 1-4 hours

Expected Yield >95%

Potential Biological Significance and Signaling
Pathways

While no specific biological data for Methyl 3-(3-azetidinyloxy)benzoate has been found, the
structural components suggest potential areas of pharmacological interest. Azetidine-
containing compounds have been explored for a wide range of biological activities.

Derivatives of 3-aryl-3-azetidinyl acetic acid methyl esters have been investigated for their
neuroprotective activity, showing inhibition of acetylcholinesterase (AChE) and
butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6][7] Furthermore,
some of these compounds have demonstrated neuroprotective effects in models of Parkinson's
disease.[7]

The azetidine moiety is also present in inhibitors of stearoyl-CoA desaturase (SCD), an enzyme
implicated in metabolic diseases.[8] Additionally, various azetidin-2-one derivatives have shown
promising antitubercular, antibacterial, and antifungal activities.[9][10]

Given these precedents, Methyl 3-(3-azetidinyloxy)benzoate and its analogs could be
valuable candidates for screening in assays related to neurodegenerative diseases, metabolic
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disorders, and infectious diseases. The general workflow for such a preliminary screening is
outlined below.

(Methyl 3-(3-azetidinonxy)benzoatej
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Caption: General workflow for the biological evaluation of novel chemical entities.

Conclusion

Methyl 3-(3-azetidinyloxy)benzoate is a compound with potential for applications in drug
discovery, drawing from the established value of its constituent chemical motifs. This guide
provides a robust and plausible synthetic route based on well-established chemical

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1394654?utm_src=pdf-body-img
https://www.benchchem.com/product/b1394654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

transformations. While direct biological data for this specific molecule is not yet available, the
documented activities of structurally related compounds provide a strong rationale for its
investigation as a potential therapeutic agent, particularly in the areas of neurodegenerative
and infectious diseases. The experimental protocols and workflows detailed herein offer a
comprehensive starting point for researchers and drug development professionals interested in
exploring the synthesis and biological profile of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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